molecular formula C19H26N2O4 B2673153 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 899982-25-3

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2673153
CAS No.: 899982-25-3
M. Wt: 346.427
InChI Key: JUERHSGZNHMZTH-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a 1,4-dioxaspiro[4.4]nonane group, a spirocyclic ketal-protecting group that is frequently employed in organic synthesis . The core 1,4-dioxaspiro[4.4]nonane structure is a recognized synthetic building block . The compound is an oxalamide derivative, a class of molecules known for their potential as modulators of biological targets. Related structural analogs have been investigated for their activity, such as compounds useful as modulators of the TRPM8 ion channel, a target of interest for therapeutic applications . The specific arrangement of the 1,4-dioxaspiro[4.4]nonane moiety linked via a methylene bridge to an N2-(3-phenylpropyl)oxalamide chain presents a unique architecture for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in projects aimed at developing novel pharmacologically active agents. Its application is primarily in non-clinical research settings, including hit-to-lead optimization and biochemical assay development. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-17(20-12-6-9-15-7-2-1-3-8-15)18(23)21-13-16-14-24-19(25-16)10-4-5-11-19/h1-3,7-8,16H,4-6,9-14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUERHSGZNHMZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide involves multiple steps, starting with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonan-2-ylmethanol. This intermediate is typically synthesized through a series of reactions involving the formation of the spirocyclic ring system . The final compound is obtained by reacting the intermediate with 3-phenylpropylamine and oxalyl chloride under controlled conditions .

Chemical Reactions Analysis

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide undergoes various chemical reactions, including:

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide with key oxalamide derivatives from the evidence:

Compound Name N1 Substituent N2 Substituent Key Features Reference
Target Compound 1,4-Dioxaspiro[4.4]nonan-2-ylmethyl 3-Phenylpropyl Spirocyclic ether enhances stability; phenylpropyl for hydrophobicity
N1-(Adamant-2-yl)-N2-(3-phenylpropyloxy)oxalamide (12) Adamantyl 3-Phenylpropyloxy Adamantyl increases steric bulk; oxygen linker reduces rigidity
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10) Piperazine-linked propyl 5-Methylpyrazolyl Piperazine moiety enables hydrogen bonding; pyrazole for π-π interactions
N1-(2-Methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (1769) 2-Methoxy-4-methylphenyl 2-(Pyridin-2-yl)ethyl Aromatic and heteroaromatic groups enhance solubility and target affinity

Key Observations :

  • Spirocyclic vs. Adamantyl: The target compound’s spirocyclic group (1,4-dioxaspiro[4.4]nonane) likely improves conformational stability compared to adamantyl derivatives, which are bulkier but less rigid .
  • Linker Flexibility : The absence of an oxygen linker in the target compound’s N2 substituent (vs. compound 12) may reduce metabolic hydrolysis, enhancing in vivo persistence .
  • Aromatic vs.

Physicochemical Comparison :

Property Target Compound Compound 12 Compound 10
Melting Point Likely >200°C (estimated) >210°C Not reported
Lipophilicity (LogP) High (spiro + phenylpropyl) Moderate (adamantyl + ether) Moderate (piperazine + pyrazole)
Metabolic Stability High (resistant to hydrolysis) Moderate (ether linker) Low (piperazine prone to oxidation)

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound features a dioxaspiro framework , which enhances its stability and biological interaction potential. The oxalamide functional group is indicative of possible interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity. Compounds with similar structures have been reported to possess various pharmacological effects, including:

  • Antinociceptive activity : Similar compounds have shown promise in pain management.
  • Neuroprotective properties : Potential for protecting neuronal cells from damage.
  • Modulation of serotonin receptors : Implications for mood regulation and anxiety treatment.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as:

  • Serotonin receptors : Potential agonistic or antagonistic effects could influence neurotransmitter signaling pathways.
  • Enzymatic inhibition : The spirocyclic structure may allow for binding at active sites on enzymes, thus inhibiting their function.

Case Studies and Experimental Data

A review of literature reveals several studies assessing the biological activity of similar compounds:

StudyCompoundBiological ActivityKey Findings
1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine5-HT1AR agonistDemonstrated moderate selectivity and significant antinociceptive activity in mouse models.
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamideNeuroprotectiveShowed promising results in protecting neuronal cells in vitro.
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(dimethylamino)ethyl)oxalamideEnzyme inhibitorIndicated potential for inhibiting specific metabolic enzymes involved in drug metabolism.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The presence of polar functional groups may enhance solubility and absorption rates.
  • Distribution : Predicted good blood-brain barrier (BBB) permeability based on structural characteristics.
  • Metabolism : Requires further investigation to identify metabolic pathways and potential toxic metabolites.

Future Directions

Further research is essential to fully characterize the biological activity of this compound:

  • In vitro and in vivo studies : To confirm biological activity and elucidate mechanisms.
  • Structural modifications : Exploring derivatives may enhance potency or selectivity towards specific targets.
  • Clinical trials : To assess therapeutic efficacy in humans.

Q & A

Basic: How can researchers optimize the synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise coupling : React 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine with oxalyl chloride under inert conditions (N₂ atmosphere) to form the oxalamide intermediate. Subsequent coupling with 3-phenylpropylamine is performed at 0–5°C to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity and stabilize intermediates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .
  • Automated systems : For scale-up, automated flow reactors ensure consistent temperature control and reduce human error .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the spirocyclic core (δ 1.4–1.8 ppm for cyclopropane protons) and oxalamide carbonyl signals (δ 165–170 ppm) .
  • FTIR : Validate amide C=O stretches (1670–1690 cm⁻¹) and sp³ C-O-C vibrations (1100–1250 cm⁻¹) from the dioxaspiro ring .
  • Mass spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ at m/z 387.18 (calculated for C₂₂H₂₉N₂O₄) .

Basic: How should initial biological screening be designed to assess its bioactivity?

Methodological Answer:

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination) at 1–100 μM concentrations .
  • Enzyme inhibition : Screen for kinase or protease inhibition (e.g., COX-2, EGFR) via fluorogenic substrates .
  • Control compounds : Compare with structurally similar oxalamides (e.g., chloro/fluoro-substituted analogs) to establish baseline activity .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with modified aryl (e.g., 4-fluorophenyl) or alkyl (e.g., shorter propyl chains) groups to identify critical pharmacophores .
  • 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic features with activity .
  • Targeted mutagenesis : If a receptor target is identified (e.g., GPCRs), use site-directed mutagenesis to validate binding interactions .

Advanced: What strategies address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to assess oxidative degradation .
  • Formulation optimization : Use liposomal encapsulation to enhance bioavailability in murine models .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS after oral/intravenous administration .

Advanced: How can computational methods predict its mechanism of action?

Methodological Answer:

  • Molecular docking : Simulate binding to potential targets (e.g., HDACs, PARP) using AutoDock Vina with flexible side chains .
  • Molecular dynamics (MD) : Run 100-ns simulations (GROMACS) to evaluate binding stability and hydration effects .
  • Network pharmacology : Integrate STRING database analysis to map interacting pathways (e.g., apoptosis, inflammation) .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the oxalamide bond .
  • Solvent compatibility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH > 8 .

Advanced: Which analytical techniques resolve structural ambiguities in derivatives?

Methodological Answer:

  • X-ray crystallography : Resolve the spirocyclic conformation (dihedral angles < 10°) and hydrogen-bonding networks .
  • NOESY NMR : Detect through-space interactions between the dioxaspiro methylene and phenylpropyl groups .
  • DFT calculations : Compare experimental IR/Raman spectra with B3LYP/6-31G* optimized structures .

Advanced: How to design experiments validating its selectivity for specific enzyme isoforms?

Methodological Answer:

  • Isoform-specific assays : Test against kinase isoforms (e.g., PI3Kα vs. PI3Kγ) using ATP-competitive FRET probes .
  • Crystallographic studies : Resolve co-crystal structures with isoform-specific residues (e.g., gatekeeper mutations) .
  • CRISPR knockout models : Validate target engagement in HEK293 cells with KO of the suspected isoform .

Advanced: What methodologies reconcile conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Transcriptomic profiling : Perform RNA-seq on resistant vs. sensitive lines to identify dysregulated pathways (e.g., ABC transporters) .
  • Combinatorial screens : Test synergy with standard chemotherapeutics (e.g., cisplatin) via Chou-Talalay analysis .
  • Redox profiling : Measure ROS levels (DCFH-DA assay) to assess oxidative stress-mediated cytotoxicity .

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